[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid
Description
Properties
Molecular Formula |
C7H13BN2O2 |
|---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
[1-(2-methylpropyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-6(2)5-10-4-3-7(9-10)8(11)12/h3-4,6,11-12H,5H2,1-2H3 |
InChI Key |
HIXBIQLVNVMINB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyrazole Precursor
The first step is the selective halogenation at the 3-position of the pyrazole ring:
- Starting from the corresponding 1-substituted pyrazole (e.g., 1-(2-methylpropyl)-1H-pyrazole), a diazotization reaction is used to convert the 3-amino-pyrazole derivative into the 3-iodo-pyrazole intermediate.
- This is achieved by dissolving the amino-pyrazole in a mixture of concentrated hydrochloric acid and water at 0–5 °C, then adding sodium nitrite solution to form the diazonium salt.
- Subsequent reaction with potassium iodide aqueous solution introduces the iodine substituent at the 3-position.
- The halogenated pyrazole is extracted with ethyl acetate and purified by column chromatography to yield the 3-iodo-1-substituted pyrazole intermediate with high purity.
Metalation and Boronation
- The 3-iodo-pyrazole is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or oxolane under an inert atmosphere (argon).
- The solution is cooled to low temperatures (typically −65 to −78 °C).
- n-Butyllithium (n-BuLi) is added dropwise to perform lithium-halogen exchange, generating a 3-lithiated pyrazole intermediate.
- Triisopropyl borate or pinacol boronate esters are then added to the reaction mixture to form the boronate intermediate.
- The reaction mixture is gradually warmed to room temperature or 0 °C and stirred overnight to ensure complete conversion.
- Acidic aqueous workup (e.g., with 1 N HCl) adjusts the pH to around 6, hydrolyzing the boronate ester to the free boronic acid.
- The product is extracted, concentrated, and purified to yield the target boronic acid.
Alternative Boronate Ester Formation
- Instead of directly isolating the boronic acid, the boronate ester (e.g., pinacol boronic ester) can be synthesized by reacting the halogenated pyrazole with pinacol diboron in the presence of a palladium catalyst and a base in an alkali metal salt solution at 25–110 °C.
- The resulting boronate ester is then purified by heating to a molten state to remove impurities, followed by precipitation with petroleum ether and filtration.
Reaction Conditions and Optimization
Mechanistic Insights and Challenges
- The lithium-halogen exchange is highly temperature-sensitive to prevent side reactions and decomposition.
- The choice of boron reagent influences the stability and ease of purification of the intermediate.
- The presence of substituents on the pyrazole nitrogen (like 2-methylpropyl) requires careful control of reaction conditions to maintain regioselectivity and avoid N-deprotonation.
- Recent studies on related pyrazole boronic acids suggest that base-promoted disproportionation and coordination effects can influence product stability and yield, especially with bidentate ligands or substituents capable of intramolecular coordination.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and organohalides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other structures .
Biology and Medicine
The pyrazole ring in this compound imparts potential biological activity. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound may be explored for similar applications in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in forming stable carbon-carbon bonds makes it suitable for manufacturing polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid involves its ability to participate in various chemical reactions. In biological systems, the pyrazole ring can interact with molecular targets such as enzymes and receptors, potentially modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biochemical pathways .
Comparison with Similar Compounds
Substituent Effects: Isobutyl vs. Other Alkyl/Aryl Groups
(2-Methylpropyl)boronic Acid (Isobutylboronic Acid) :
Phenylboronic Acid (PBA) :
Pyrazole Ring Positional Isomers
- [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic Acid: Boronic acid group at the C4 position instead of C3. For example, the C4 isomer may exhibit different interactions with biological targets (e.g., enzymes or receptors) .
- [1-Isopropyl-3-methyl-1H-pyrazol-4-yl]boronic Acid: Features an isopropyl group at N1 and a methyl group at C3.
Functionalized Derivatives
[1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl]boronic Acid Pinacol Ester :
4-Iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl Acetic Acid :
- Substitution of boronic acid with an iodine atom and acetic acid group shifts utility toward radiolabeling or carboxylate-mediated bioconjugation .
Biological Activity
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids, including this pyrazole derivative, have been recognized for their ability to interact with biological systems, influencing various cellular processes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit specific enzymes and modulate signaling pathways within cells. Notably, boronic acids can act as proteasome inhibitors, which are critical in cancer therapy due to their role in regulating protein degradation pathways.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of pyrazole derivatives, including this compound. For instance, a library of 2H-pyrazolo[4,3-c]pyridine derivatives showed significant inhibition of cancer cell lines such as MCF-7 and K562, with some compounds exhibiting GI50 values below 10 µM (Table 1) . The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 18 | MCF-7 | >10 |
| 19 | K562 | 7.1 |
| 21 | MCF-7 | 4.8 |
| 23 | K562 | 3.5 |
Case Studies
Several studies have focused on the biological activities of boronic acid-containing pyrazoles:
- Antitumor Effects : A study reported that boronic acid derivatives exhibited potent antitumor activity against renal cancer and leukemia cell lines. The compounds induced DNA damage and cell cycle arrest, suggesting their potential as anticancer agents .
- Signal Pathway Modulation : Research indicated that certain pyrazole derivatives could suppress the cyclin D/Rb oncogenic pathway, leading to reduced cell proliferation in cancer models . This highlights the therapeutic potential of these compounds in targeting specific molecular pathways involved in tumorigenesis.
- Inhibition of Specific Enzymes : The interaction of this compound with enzymes such as proteasomes has been documented. This interaction can lead to altered protein turnover rates within cells, impacting various physiological processes .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid?
- The compound can be synthesized via Suzuki-Miyaura cross-coupling or pyrazole ring cyclization followed by boronation . Key steps include:
- Cyclization : React hydrazines with 1,3-diketones to form the pyrazole core (as seen in structurally analogous compounds) .
- Borylation : Use palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with bases (e.g., K₂CO₃) in solvents like 1,4-dioxane or THF under inert atmospheres (80–120°C). Optimize reaction time and temperature to minimize protodeboronation .
- Purification : Employ silica gel chromatography (e.g., dichloromethane/methanol gradients) to isolate the product .
Q. How can the purity and structural integrity of this boronic acid be validated?
- Analytical Techniques :
- HPLC : Use reverse-phase columns with TFA-containing mobile phases for retention time analysis (e.g., 1.24 minutes under SMD-TFA05 conditions) .
- LCMS : Confirm molecular weight via m/z values (e.g., [M+H]+ peaks) .
- NMR : Verify substituent positions (e.g., pyrazole ring protons and boronic acid resonance) .
Q. What are the critical storage conditions to ensure stability?
- Store at –20°C in anhydrous solvents (e.g., DMSO or THF) to prevent hydrolysis of the boronic acid group .
- Avoid prolonged exposure to moisture or basic conditions, which may accelerate protodeboronation .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this boronic acid to mitigate low yields?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance coupling efficiency in aryl halide reactions .
- Solvent Optimization : Use mixed solvents (e.g., 1,4-dioxane/water) to balance solubility and reactivity .
- Byproduct Management : Monitor for deboronation byproducts via LCMS and adjust reaction pH (neutral to slightly acidic) to suppress side reactions .
Q. What strategies address contradictions in biological activity data for derivatives of this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination of the pyrazole ring or alkyl chain length) to isolate pharmacophoric groups .
- Target Validation : Use crystallography (e.g., SHELX-refined structures) to confirm binding modes with enzymes or receptors .
- Data Reproducibility : Standardize assay conditions (e.g., buffer pH 6.5 for enzymatic assays) to minimize variability .
Q. How can computational methods enhance the design of this compound-based inhibitors?
- Docking Simulations : Model interactions with diol-containing targets (e.g., proteases) to predict binding affinity .
- DFT Calculations : Analyze boronic acid reactivity to prioritize synthetic routes (e.g., electrophilic substitution vs. coupling) .
- ADMET Prediction : Use tools like PAINS filters to exclude promiscuous binding motifs early in drug discovery .
Q. What are the challenges in scaling up synthesis, and how can they be resolved?
- Intermediate Stability : Protect the boronic acid group during multi-step syntheses using pinacol esters, which are hydrolyzed post-reaction .
- Chromatography Alternatives : Implement recrystallization or centrifugal partitioning chromatography for large-scale purification .
- Process Analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and impurities .
Methodological Considerations
- Reaction Design : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., 120°C for 30 minutes) to improve efficiency .
- Data Interpretation : Cross-reference crystallographic data (SHELX-refined structures) with NMR/LCMS to resolve stereochemical ambiguities .
- Safety Protocols : Handle boron-containing intermediates in fume hoods due to potential toxicity, and adhere to CAS-defined safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
